molecular formula C12H11N3O2 B11877021 6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 112447-05-9

6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11877021
CAS No.: 112447-05-9
M. Wt: 229.23 g/mol
InChI Key: YNYPJZUGWSJNTG-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different functional groups attached to the pyrazole or quinoline rings .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the hydroxyl group.

    1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.

    1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrazole ring.

Uniqueness

6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its hydroxyl group and quinoline ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

CAS No.

112447-05-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H11N3O2/c1-6-10-11(17)8-5-7(16)3-4-9(8)13-12(10)15(2)14-6/h3-5,16H,1-2H3,(H,13,17)

InChI Key

YNYPJZUGWSJNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C3=C(N2)C=CC(=C3)O)C

Origin of Product

United States

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